molecular formula C8H14O B12999822 2-Butylcyclobutanone

2-Butylcyclobutanone

Cat. No.: B12999822
M. Wt: 126.20 g/mol
InChI Key: KYEUSBNBGPTJSX-UHFFFAOYSA-N
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Description

2-Butylcyclobutanone is an organic compound with the molecular formula C8H14O It is a four-membered cyclic ketone, specifically a cyclobutanone, with a butyl group attached to the second carbon of the cyclobutanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylcyclobutanone typically involves the [2+2] cycloaddition reaction. One common method involves the reaction of an acetylene with dichloroketene, followed by reduction. For example, 3-butyl-4,4-dichlorocyclobutenone can be synthesized by reacting 1-hexyne with trichloroacetyl chloride in the presence of a zinc-copper couple and diethyl ether. This intermediate is then reduced using zinc dust and tetramethylethylenediamine in ethanol to yield 3-butylcyclobutenone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Butylcyclobutanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Grignard reagents in anhydrous conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutanones depending on the nucleophile used.

Scientific Research Applications

2-Butylcyclobutanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound.

    Medicine: Research is ongoing into its potential therapeutic properties.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butylcyclobutanone involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions. Its unique structure allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: The parent compound without the butyl group.

    Cyclopentanone: A five-membered cyclic ketone.

    Cyclohexanone: A six-membered cyclic ketone.

Uniqueness

2-Butylcyclobutanone is unique due to its four-membered ring structure combined with a butyl substituent

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-butylcyclobutan-1-one

InChI

InChI=1S/C8H14O/c1-2-3-4-7-5-6-8(7)9/h7H,2-6H2,1H3

InChI Key

KYEUSBNBGPTJSX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC1=O

Origin of Product

United States

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